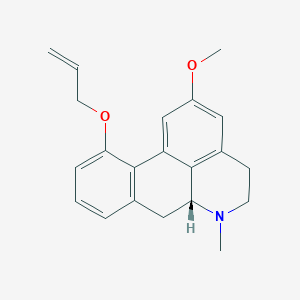

2-Methoxy-11-allyloxy-N-methylaporphine

Description

2-Methoxy-11-allyloxy-N-methylaporphine is an aporphine alkaloid characterized by a tetracyclic structure derived from isoquinoline precursors. Its core scaffold includes a benzylisoquinoline backbone modified with methoxy (-OCH₃) and allyloxy (-OCH₂CHCH₂) substitutions at positions 2 and 11, respectively, and an N-methyl group on the nitrogen atom.

Properties

Molecular Formula |

C21H23NO2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(6aR)-2-methoxy-6-methyl-11-prop-2-enoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C21H23NO2/c1-4-10-24-19-7-5-6-14-12-18-20-15(8-9-22(18)2)11-16(23-3)13-17(20)21(14)19/h4-7,11,13,18H,1,8-10,12H2,2-3H3/t18-/m1/s1 |

InChI Key |

DQHOPVHCOMQTNV-GOSISDBHSA-N |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Substituent Diversity: While 2-Methoxy-11-allyloxy-N-methylaporphine features methoxy and allyloxy groups, phenolic acids (e.g., compound 17) and flavones (e.g., compound 23) prioritize hydroxyl and methoxy substitutions. Allyloxy groups are rare in the listed compounds.

- Backbone Complexity: Aporphines exhibit a rigid tetracyclic structure, whereas flavones and phenylpropanoids have simpler planar or linear scaffolds.

Functional and Pharmacological Comparison

- Dopaminergic Activity: Aporphine alkaloids like apomorphine are known dopamine agonists, but the pharmacological profile of 2-Methoxy-11-allyloxy-N-methylaporphine remains unstudied in the evidence.

- Antioxidant Potential: Phenolic acids (e.g., caffeic acid (20)) and flavones (e.g., thalassiolin B (26)) exhibit strong antioxidant properties due to hydroxyl groups . Aporphines may lack comparable activity due to fewer free hydroxyl groups.

- Antimicrobial Effects : Syringin (22) and chicoric acid (21) show antimicrobial activity, but aporphines typically target neurological pathways rather than microbial systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.